4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol
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Overview
Description
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of multiple phenyl groups and a hydroxyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol can be achieved through several methods. One common approach involves the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a high product yield . Another method includes the reaction of p-bromophenol with benzoyl chloride in the presence of sodium hydroxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine in the presence of catalysts are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. This compound can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes through its chemical interactions .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone
- 4-(4-Hydroxyphenyl)-2-butanone
Uniqueness
4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
605664-57-1 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)phenyl]-2-methylphenol |
InChI |
InChI=1S/C19H16O2/c1-13-12-17(8-11-19(13)21)16-4-2-14(3-5-16)15-6-9-18(20)10-7-15/h2-12,20-21H,1H3 |
InChI Key |
RZYVFXFNSLSXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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